(4,6-Dimethoxypyridin-2-YL)acetic acid
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Overview
Description
(4,6-Dimethoxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 4 and 6, and an acetic acid moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-2-YL)acetic acid typically involves the reaction of 4,6-dimethoxypyridine with a suitable acetic acid derivative. One common method is the esterification of 4,6-dimethoxypyridine with acetic anhydride, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,6-dihydroxypyridine derivatives, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(4,6-Dimethoxypyridin-2-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
4,6-Dimethoxyquinoline: Contains a quinoline ring, which is a fused ring system.
4,6-Dimethoxybenzene: A simpler aromatic compound with methoxy groups on a benzene ring
Uniqueness
(4,6-Dimethoxypyridin-2-YL)acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(4-9(11)12)10-8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
PCMFAUXVZNZOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CC(=O)O |
Origin of Product |
United States |
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